(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate
Overview
Description
(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dioxane ring and an ester functional group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure high yields and purity. For example, zirconium tetrachloride (ZrCl4) can be used as a highly efficient and chemoselective catalyst for the acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh, Zn/HCl, Na/NH3.
Substitution: Grignard reagents, organolithium compounds, RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. For example, in drug delivery systems, the compound may act as a prodrug, releasing the active drug upon hydrolysis . The ester functional group can undergo hydrolysis to produce the corresponding alcohol and carboxylic acid, which can then exert their effects on the target pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but may have different substituents on the dioxane ring.
1,3-Dioxolanes: Similar cyclic acetals but with a five-membered ring instead of a six-membered ring.
Uniqueness
(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups and its stability under various reaction conditions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(5-ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-4-11(5-14-9(12)8(2)3)6-15-10(13)16-7-11/h2,4-7H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDHIXKXPGCTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(=O)OC1)COC(=O)C(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571740 | |
Record name | (5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160808-60-6 | |
Record name | (5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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